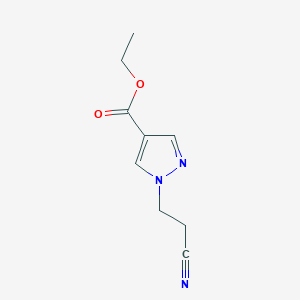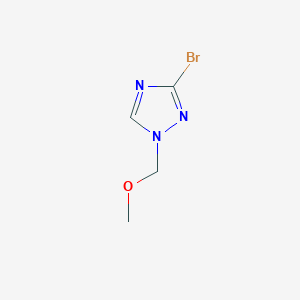
5-Bromo-benzooxazole-2-carboxylic acid amide
Übersicht
Beschreibung
5-Bromo-benzooxazole-2-carboxylic acid amide (5-BBOCA) is an organic compound belonging to the family of benzooxazole derivatives. It is a commercially available compound and is used as a reagent in organic synthesis. In addition to its use in organic synthesis, 5-BBOCA has also been explored for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry
5-Bromo-benzooxazole-2-carboxylic acid amide has been utilized in analytical chemistry, specifically in the development of sensitive fluorescence derivatization reagents for carboxylic acids. These reagents, which include compounds related to 5-Bromo-benzooxazole-2-carboxylic acid amide, react with activated carboxylic acids to produce fluorescent amides. This reaction is employed in high-performance liquid chromatography (HPLC) for the sensitive determination of carboxylic acids, demonstrating a detection limit as low as 15 fmol per injection (Narita & Kitagawa, 1989).
2. Organic Synthesis
In the field of organic synthesis, 5-Bromo-benzooxazole-2-carboxylic acid amide is involved in amidation reactions, a key process for synthesizing a wide range of compounds. A general method for amide synthesis, which involves the direct coupling of alkali metal carboxylate salts with amines, has been developed. This method is particularly valuable for coupling carboxylates that have corresponding acids or acyl chlorides that are unstable or less conveniently manipulated. The process has been used for synthesizing analogs of marine alkaloids and can be combined with other reactions in a one-pot procedure (Goodreid et al., 2014).
3. Bioconjugation
5-Bromo-benzooxazole-2-carboxylic acid amide plays a role in the study of amide formation mechanisms, particularly in bioconjugation in aqueous media. Understanding the reaction mechanism between carboxylic acids and amines, especially using carbodiimide reagents, is crucial for bioconjugation processes. The study of these reactions with various types of carboxylic acids provides insights into the formation of amides and the stability of the reagents under different pH conditions (Nakajima & Ikada, 1995).
Eigenschaften
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRGEYPEQMNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-benzooxazole-2-carboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)



![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)






